molecular formula C10H15ClN4O B6222551 3-(4-azidobutoxy)aniline hydrochloride CAS No. 2757999-89-4

3-(4-azidobutoxy)aniline hydrochloride

Cat. No. B6222551
CAS RN: 2757999-89-4
M. Wt: 242.7
InChI Key:
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Description

3-(4-azidobutoxy)aniline hydrochloride, also known as 4-azido-3-butoxy aniline hydrochloride, is a chemical compound with a wide range of applications in scientific research. It is an aniline derivative, and is a highly reactive compound due to its azide group. The hydrochloride salt is a white crystalline solid, soluble in water and other organic solvents. It is used in a variety of research applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

3-(4-azidobutoxy)aniline hydrochloride has a variety of applications in scientific research. It is used in organic synthesis as a precursor for the synthesis of a variety of compounds, including heterocycles and polymers. It can also be used in biochemistry for the synthesis of peptides and proteins. In pharmacology, it is used as a tool for the study of drug-receptor interactions.

Mechanism of Action

The mechanism of action of 3-(4-azidobutoxy)aniline hydrochloride is based on its reactivity with nucleophiles. The azide group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles. This allows the compound to be used in a variety of organic synthesis reactions, as well as in biochemistry and pharmacology.
Biochemical and Physiological Effects
Due to its reactivity, 3-(4-azidobutoxy)aniline hydrochloride can interact with a variety of biochemical and physiological processes. In biochemistry, it can be used to synthesize peptides and proteins, and in pharmacology, it can be used to study drug-receptor interactions. It can also interact with other molecules in the body, such as hormones and enzymes, and can affect their activity.

Advantages and Limitations for Lab Experiments

3-(4-azidobutoxy)aniline hydrochloride has several advantages for use in laboratory experiments. It is a highly reactive compound, and can be used in a variety of organic synthesis reactions. It is also relatively stable, and can be stored for extended periods of time. However, it is also a highly toxic compound, and should be handled with caution.

Future Directions

The use of 3-(4-azidobutoxy)aniline hydrochloride in scientific research has a wide range of potential future applications. It could be used to synthesize a variety of compounds, including heterocycles and polymers, as well as peptides and proteins. It could also be used to study drug-receptor interactions, and to develop new drugs. Additionally, it could be used to study the effects of other molecules, such as hormones and enzymes, on biochemical and physiological processes.

Synthesis Methods

3-(4-azidobutoxy)aniline hydrochloride can be synthesized from 4-azidobutanol and aniline hydrochloride in two steps. The first step involves the reaction of 4-azidobutanol with aniline hydrochloride in the presence of piperidine to form the desired product. The second step involves the hydrolysis of the product to form the hydrochloride salt. The reaction can be carried out in an aqueous medium, and the reaction conditions can be optimized to achieve high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-azidobutoxy)aniline hydrochloride involves the reaction of 4-azidobutanol with 3-chloroaniline in the presence of a base to form the desired product.", "Starting Materials": [ "4-azidobutanol", "3-chloroaniline", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve 4-azidobutanol in a suitable solvent (e.g. ethanol)", "Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes", "Add 3-chloroaniline to the solution and stir for several hours at room temperature", "Filter the resulting precipitate and wash with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain 3-(4-azidobutoxy)aniline hydrochloride" ] }

CAS RN

2757999-89-4

Product Name

3-(4-azidobutoxy)aniline hydrochloride

Molecular Formula

C10H15ClN4O

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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